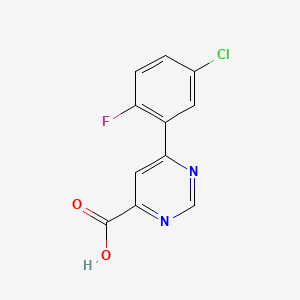

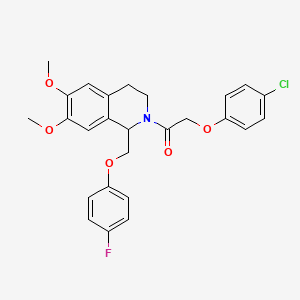

2-(3,4-Dimethylbenzenesulfonamido)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dimethylbenzenesulfonamido)propanoic acid (DMPPA) is a synthetic organic compound with a variety of applications in scientific research. It is a member of the class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or aliphatic ring. DMPPA is a white, crystalline solid with a melting point of approximately 220°C and a boiling point of approximately 250°C.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

Gui-Xin Cai et al. (2007) developed a highly regioselective olefination of substituted N,N-dimethylbenzylamines, which were further transformed into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. This study provides insight into the synthesis of complex molecules from simpler benzylamine derivatives, indicating a broader applicability in organic synthesis (Gui-Xin Cai et al., 2007).

Advanced Materials and Catalysis

Research by M. Shreepathi and R. Holze (2006) on polyaniline-dodecylbenzenesulfonic acid colloidal dispersions explores the synthesis and properties of conducting polymers, highlighting the role of sulfonic acid derivatives in facilitating polymer synthesis and enhancing material properties for potential electronics and sensor applications (M. Shreepathi & R. Holze, 2006).

Pharmacological Applications

J. Mun et al. (2012) investigated the structure-activity relationships of arylsulfonamide analogs, revealing their potential in developing novel cancer therapeutics by inhibiting the HIF-1 pathway. This study exemplifies the pharmaceutical relevance of sulfonamide derivatives in targeting specific cellular pathways for therapeutic intervention (J. Mun et al., 2012).

Environmental and Green Chemistry

Hongshuai Gao et al. (2010) utilized sulfonic acid ionic liquids for the extraction and oxidative desulfurization of diesel fuel, demonstrating an innovative approach to reducing sulfur content in fuels. This research underscores the utility of sulfonamide derivatives in environmental remediation and sustainable chemical processes (Hongshuai Gao et al., 2010).

Propiedades

IUPAC Name |

2-[(3,4-dimethylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-7-4-5-10(6-8(7)2)17(15,16)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVOUJHWGQVTLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylbenzenesulfonamido)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide](/img/structure/B2850087.png)

![3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2850097.png)

![(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2850099.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2850101.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(ethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2850104.png)